Repotrectinib

Übersicht

Beschreibung

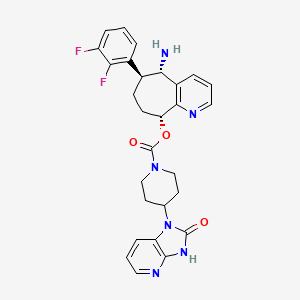

Repotrectinib, unter dem Markennamen Augtyro vertrieben, ist ein Krebsmedikament, das zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird. Es ist ein Inhibitor der Proto-Onkogen-Tyrosin-Protein-Kinase ROS1 und der Tropomyosin-Rezeptor-Tyrosin-Kinasen TRKA, TRKB und TRKC . This compound ist ein Tyrosinkinase-Inhibitor der nächsten Generation, der für die Hemmung von ROS1- und TRK-Fusionen entwickelt wurde, auch in Gegenwart von Resistenzmutationen .

Wissenschaftliche Forschungsanwendungen

Repotrectinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung der Mechanismen der Tyrosinkinase-Hemmung verwendet. In der Biologie wird es verwendet, um die Rolle von ROS1- und TRK-Fusionsproteinen bei Krebs zu untersuchen. In der Medizin wird this compound als zielgerichtete Therapie für nicht-kleinzelligen Lungenkrebs und andere solide Tumoren mit ROS1- oder TRK-Genfusionen eingesetzt. In der Industrie wird es bei der Entwicklung neuer Krebsmedikamente und Therapien eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Proto-Onkogen-Tyrosin-Protein-Kinase ROS1 und der Tropomyosin-Rezeptor-Tyrosin-Kinasen TRKA, TRKB und TRKC. Diese Kinasen sind an Signalwegen beteiligt, die das Zellüberleben und das Zellwachstum regulieren. Durch die Hemmung dieser Kinasen stört this compound diese Signalwege, was zur Hemmung des Wachstums und der Proliferation von Krebszellen führt .

Wirkmechanismus

Repotrectinib, also known as TPX-0005, is a next-generation tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of various cancers . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

This compound primarily targets the proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and the tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . These targets are known oncogenic drivers in a variety of different tumor types .

Mode of Action

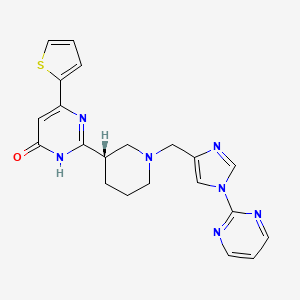

This compound interacts with its targets by inhibiting their activity. It was specifically designed to address resistance in the treatment of non-small cell lung cancer (NSCLC), particularly due to mutations in the ROS1 gene . This compound possesses a compact macrocyclic structure that both limits adverse interactions with resistance mutation hotspots and targets mutations in the solvent-front region .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of ROS1, TRKA–C, and ALK . These gene fusions have ligand-independent constitutive catalytic activity, which activates signaling pathways that regulate cell survival and growth . By inhibiting these targets, this compound disrupts these pathways, leading to the death of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . The elimination of this compound and its steady-state pharmacokinetics are time-dependent because of the autoinduction of CYP3A4 . After a single, radiolabelled dose of this compound 160 mg, the majority (88.8%) of the dose was recovered in the feces (50.6% as unchanged drug) and 4.8% of the dose was recovered in the urine (0.56% as unchanged drug) .

Result of Action

The result of this compound’s action is the inhibition of the growth of cancer cells. It is selectively cytotoxic to engineered cell lines with ROS1, NTRK, or ALK gene rearrangements, without being cytotoxic to normal cells or cell lines with other oncogenic drivers . In clinical trials, this compound achieved confirmed responses in patients with ROS1 or NTRK3 fusion–positive cancers who had relapsed on earlier-generation TKIs due to ROS1 or TRKC solvent-front substitution-mediated resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations can lead to resistance to the drug . This compound has been designed to overcome this resistance by targeting mutations in the solvent-front region . Furthermore, the drug’s efficacy can be influenced by the tumor microenvironment, although specific details on this aspect are currently limited.

Biochemische Analyse

Biochemical Properties

Repotrectinib plays a crucial role in biochemical reactions by inhibiting the activity of specific kinases. It interacts with enzymes such as ROS1, TRKA, TRKB, and TRKC, as well as anaplastic lymphoma kinase (ALK). These interactions are characterized by high potency and selectivity, with this compound effectively inhibiting both wild-type and mutant forms of these kinases . The nature of these interactions involves binding to the ATP-binding site of the kinases, thereby preventing their phosphorylation activity and subsequent signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, in neuroblastoma cells driven by ALK mutations, this compound effectively reduces cell growth and proliferation . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of ROS1, TRKA, TRKB, and TRKC, leading to reduced tumor growth and enhanced apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the ATP-binding site of ROS1, TRKA, TRKB, and TRKC, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of pathways that promote cell proliferation and survival . This compound also exhibits activity against solvent-front mutations, which are common mechanisms of resistance in cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity against target kinases in both in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound has shown strong antitumor effects in xenograft models of neuroblastoma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenograft models harboring ROS1 fusion proteins, this compound has demonstrated high efficacy at low doses, with significant tumor regression observed at doses as low as 3 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It inhibits the activity of kinases such as ROS1, TRKA, TRKB, and TRKC, which play critical roles in cellular signaling and metabolism . The inhibition of these kinases affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced tumor growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is designed to efficiently penetrate cell membranes and accumulate in target tissues, ensuring effective inhibition of target kinases . The compound’s small size and macrocyclic structure facilitate its transport and distribution, allowing it to overcome resistance mechanisms in cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. The compound’s activity and function are influenced by its localization, with effective inhibition of kinase activity observed in the cytoplasmic compartment . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy .

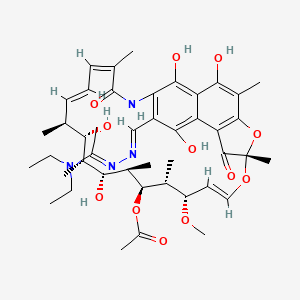

Vorbereitungsmethoden

Repotrectinib wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer makrozyklischen Struktur beinhalten. Der Syntheseweg umfasst typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Repotrectinib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten chemischen Strukturen .

Vergleich Mit ähnlichen Verbindungen

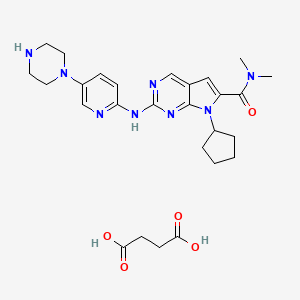

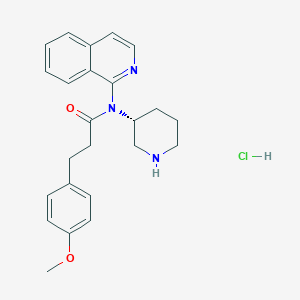

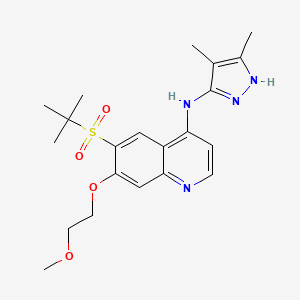

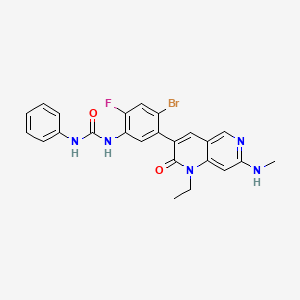

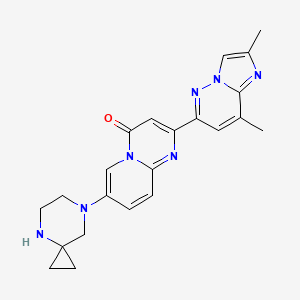

Repotrectinib ist unter den Tyrosinkinase-Inhibitoren einzigartig aufgrund seiner Fähigkeit, ROS1- und TRK-Fusionsproteine zu hemmen, auch in Gegenwart von Resistenzmutationen. Ähnliche Verbindungen sind Crizotinib, Entrectinib und Selitrectinib. Im Vergleich zu diesen Verbindungen hat this compound eine höhere Potenz und Wirksamkeit bei der Hemmung von ROS1- und TRK-Fusionsproteinen gezeigt, insbesondere in Gegenwart von Resistenzmutationen .

Eigenschaften

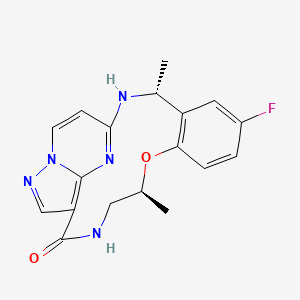

IUPAC Name |

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKPXCOQUIZNHB-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802220-02-5 | |

| Record name | Repotrectinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REPOTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.